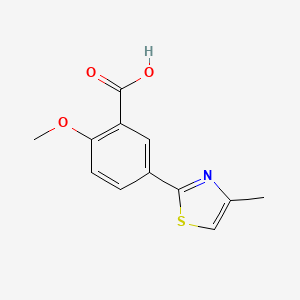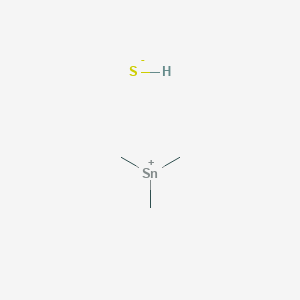
Trimethylstannanylium hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylstannanylium hydrosulfide is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and a hydrosulfide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylstannanylium hydrosulfide can be synthesized through the reaction of trimethyltin chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
(CH3)3SnCl+NaSH→(CH3)3SnSH+NaCl
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction involves similar principles, with careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylstannanylium hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethyltin oxide and sulfur dioxide.
Reduction: Reduction reactions can convert it into trimethyltin hydride.
Substitution: The hydrosulfide group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Reactions often occur in the presence of strong nucleophiles like sodium halides.
Major Products:
Oxidation: Trimethyltin oxide and sulfur dioxide.
Reduction: Trimethyltin hydride.
Substitution: Various organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylstannanylium hydrosulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which trimethylstannanylium hydrosulfide exerts its effects involves the interaction of the hydrosulfide group with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. Additionally, the tin atom can coordinate with other molecules, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Trimethyltin chloride: Similar structure but lacks the hydrosulfide group.
Trimethyltin hydride: Similar structure but contains a hydride group instead of hydrosulfide.
Dimethyltin dichloride: Contains two methyl groups and two chloride groups.
Uniqueness: Trimethylstannanylium hydrosulfide is unique due to the presence of the hydrosulfide group, which imparts distinct chemical properties and reactivity compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
31931-11-0 |
|---|---|
Formule moléculaire |
C3H10SSn |
Poids moléculaire |
196.89 g/mol |
Nom IUPAC |
sulfanide;trimethylstannanylium |
InChI |
InChI=1S/3CH3.H2S.Sn/h3*1H3;1H2;/q;;;;+1/p-1 |
Clé InChI |
DWRCJYHHGPQTNS-UHFFFAOYSA-M |
SMILES canonique |
C[Sn+](C)C.[SH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


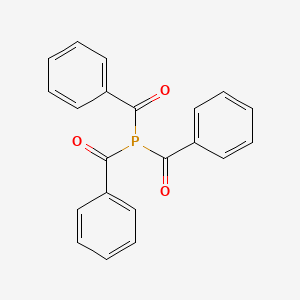
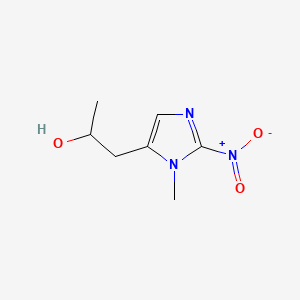



![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
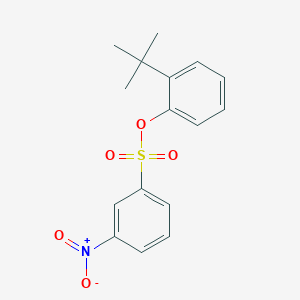
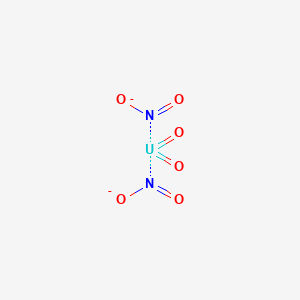
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)


